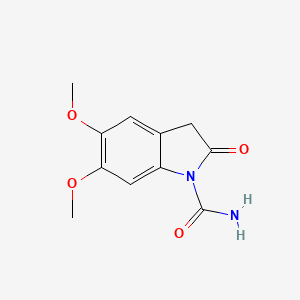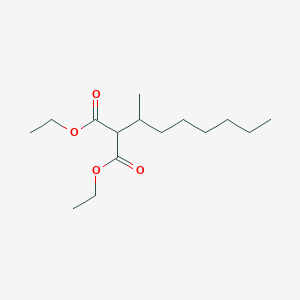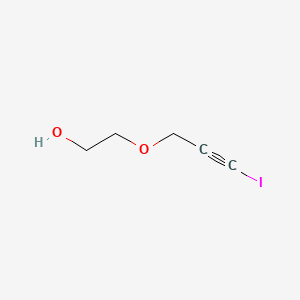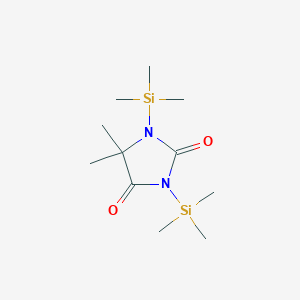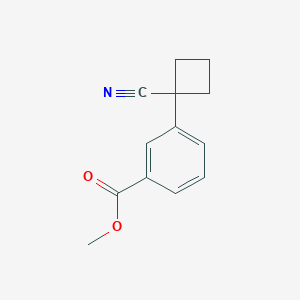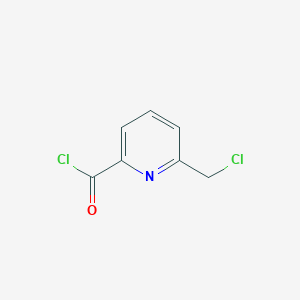
6-(chloromethyl)pyridine-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(chloromethyl)pyridine-2-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the pyridine ring, along with a carbonyl chloride functional group. It is commonly used in organic synthesis due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(chloromethyl)pyridine-2-carbonyl chloride typically involves the chloromethylation of 2-pyridinecarbonyl chloride. One common method is the reaction of 2-pyridinecarbonyl chloride with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 6-(chloromethyl)pyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form pyridine derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and thiourea are commonly used.
Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 6-(Chloromethyl)-2-pyridinecarboxylic acid.
Oxidation and Reduction: Formation of pyridine N-oxide derivatives and reduced pyridine derivatives.
科学研究应用
6-(chloromethyl)pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers
作用机制
The mechanism of action of 6-(chloromethyl)pyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl chloride group can undergo hydrolysis, releasing hydrochloric acid and forming the corresponding carboxylic acid. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the transition states and intermediates .
相似化合物的比较
2-Pyridinecarbonyl chloride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methyl-2-pyridinecarbonyl chloride: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
6-(Bromomethyl)-2-pyridinecarbonyl chloride: Similar structure but with a bromomethyl group, leading to different reactivity and reaction conditions
Uniqueness: 6-(chloromethyl)pyridine-2-carbonyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and versatility in organic synthesis. The presence of both chloromethyl and carbonyl chloride groups allows for a wide range of chemical transformations and applications.
属性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC 名称 |
6-(chloromethyl)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4H2 |
InChI 键 |
CRNAZLFMRFVHPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C(=O)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


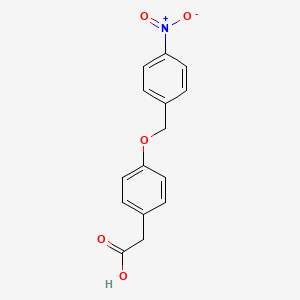
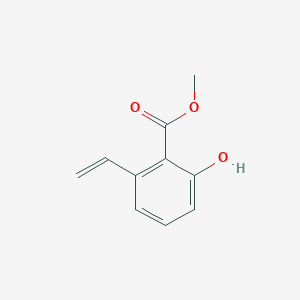
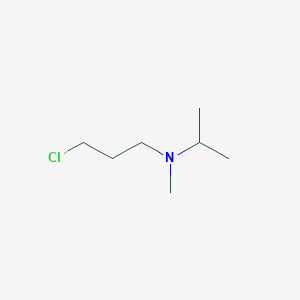
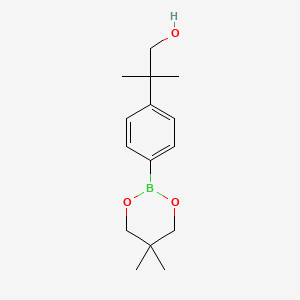
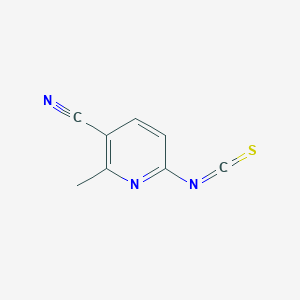
![3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8631852.png)

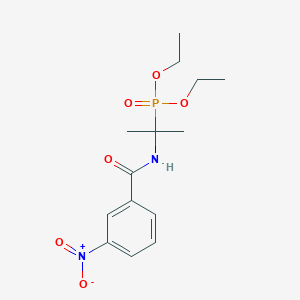
![4-[(3-Chloropropyl)sulfanyl]-2-nitroaniline](/img/structure/B8631861.png)
